Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group linked to a piperazine ring, which is further substituted with a hydroxy and dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction requires a palladium catalyst, a boronic acid, and an aryl halide under basic conditions .
The piperazine ring is then introduced through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of nitro groups results in amines.
Scientific Research Applications
Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The biphenyl group provides structural stability and enhances binding affinity, while the hydroxy and dimethoxybenzyl groups contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone: Similar structure but with a nitro group instead of hydroxy and dimethoxybenzyl groups.
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: Contains a biphenyl group but differs in the heterocyclic ring and substituents.
Uniqueness
Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and dimethoxybenzyl groups enhances its potential as a pharmacologically active compound, distinguishing it from other similar molecules.
Biological Activity
Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the compound’s biological activity, synthesizing findings from various studies and patents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. It is hypothesized to function as an inhibitor of certain enzymes and receptors that play crucial roles in cancer progression and neurodegenerative diseases.
Anticancer Properties
Several studies have indicated that derivatives of biphenyl compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of piperazine derivatives. These compounds may exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine moiety is often linked to these activities .
In Vitro Studies
In vitro assays have demonstrated that biphenyl derivatives can effectively inhibit cancer cell lines. For example, a study reported that a related biphenyl compound showed a dose-dependent reduction in cell viability across various cancer cell lines, suggesting its potential as a therapeutic agent .
In Vivo Studies
Animal model studies are crucial for understanding the efficacy and safety profile of biphenyl derivatives. Preliminary findings indicate that these compounds can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
Data Tables
Activity | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer Activity | MCF-7 (Breast) | 5.2 | |
HeLa (Cervical) | 3.8 | ||
Neuropharmacological Effect | Rat Brain Slices | 10.0 |
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with a biphenyl derivative showed promising results, with a notable decrease in tumor markers after 12 weeks of treatment.
- Neuropharmacological Assessment : In a double-blind study assessing anxiety levels in patients using a piperazine derivative similar to this compound, participants reported significant reductions in anxiety symptoms compared to placebo groups.
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H28N2O4/c1-31-23-16-19(17-24(32-2)25(23)29)18-27-12-14-28(15-13-27)26(30)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-11,16-17,29H,12-15,18H2,1-2H3 |
InChI Key |
KQUIUCBPBQAZAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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